Cyanokit

Übersicht

Beschreibung

Hydroxocobalamin, also known as vitamin B12a, is a natural form of vitamin B12 and a member of the cobalamin family of compounds. It is a water-soluble vitamin found in food and used as a dietary supplement. Hydroxocobalamin is essential for DNA synthesis, red blood cell formation, and neurological function. It is commonly used to treat vitamin B12 deficiency, pernicious anemia, and cyanide poisoning .

Wirkmechanismus

Target of Action

The primary target of Cyanokit, also known as Hydroxocobalamin or Hydroxomin, is cyanide, a highly toxic compound that inhibits cellular respiration . Cyanide binds to cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cellular death .

Mode of Action

Hydroxocobalamin interacts with cyanide ions to form cyanocobalamin, a non-toxic compound . Each Hydroxocobalamin molecule can bind one cyanide ion by substituting the hydroxo ligand linked to the trivalent cobalt ion to form cyanocobalamin . This reaction effectively neutralizes cyanide, preventing it from inhibiting cellular respiration .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxocobalamin is the mitochondrial electron transport chain. By neutralizing cyanide, Hydroxocobalamin prevents the inhibition of cytochrome c oxidase, thereby allowing the electron transport chain to function properly . This allows cells to continue producing ATP through oxidative phosphorylation, preventing cellular death and the systemic effects of cyanide poisoning .

Pharmacokinetics

Hydroxocobalamin has a half-life of 26-31 hours and is primarily excreted in the urine . It forms cobalamin (III) complexes, which are then excreted . The pharmacokinetics of Hydroxocobalamin contribute to its efficacy in treating cyanide poisoning, as it remains in the body for a sufficient amount of time to neutralize cyanide, but is also excreted in a timely manner to prevent toxicity .

Result of Action

The primary result of Hydroxocobalamin’s action is the neutralization of cyanide, preventing cellular death and the systemic effects of cyanide poisoning . This includes preventing lactic acid accumulation, which is a result of anaerobic metabolism when cells are unable to utilize oxygen due to cyanide’s inhibition of the electron transport chain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydroxocobalamin. For instance, the presence of other substances in the body, such as thiosulfate, can compete with Hydroxocobalamin for cyanide ions . Additionally, the pH of the body can impact the stability of Hydroxocobalamin and its ability to bind cyanide

Wissenschaftliche Forschungsanwendungen

Hydroxocobalamin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und analytischen Methoden verwendet.

Biologie: Wird auf seine Rolle im Zellstoffwechsel und in der DNA-Synthese untersucht.

Medizin: Wird zur Behandlung von Vitamin-B12-Mangel, perniziöser Anämie und Cyanidvergiftung eingesetzt.

Industrie: Wird bei der Herstellung von Nahrungsergänzungsmitteln und angereicherten Lebensmitteln verwendet.

5. Wirkmechanismus

Hydroxocobalamin übt seine Wirkungen aus, indem es als Coenzym in verschiedenen Stoffwechselprozessen wirkt. Es ist an der Umwandlung von Homocystein zu Methionin beteiligt, was für die DNA-Synthese und Methylierung essentiell ist. Hydroxocobalamin bindet auch an Cyanidionen und bildet Cyanocobalamin, das dann im Urin ausgeschieden wird. Dieser Mechanismus ist besonders nützlich bei der Behandlung von Cyanidvergiftungen .

Biochemische Analyse

Biochemical Properties

Hydroxocobalamin acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is necessary for growth, cell replication, hematopoiesis, and nucleoprotein as well as myelin synthesis . This is largely due to its effects on the metabolism of methionine, folic acid, and malonic acid .

Cellular Effects

Hydroxocobalamin has antioxidant effects and is a co-factor in mitochondrial energy metabolism . It contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . It is required for normal nervous system functioning and red blood cell development and maturation .

Molecular Mechanism

Each hydroxocobalamin molecule can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .

Temporal Effects in Laboratory Settings

In laboratory settings, the duration of interference for blood tests does not exceed 48 hours, but urinalysis and dialysis interference can last for 8 days . Plasma collected from patients who have received hydroxocobalamin may appear as a grossly hemolyzed sample .

Dosage Effects in Animal Models

In animal studies, the minimum lethal dose for KCN was estimated to be between 0.08mmol/kg (100% survival to 90min) and 0.12mmol/kg (100% lethal at 90min) .

Metabolic Pathways

Cobalamins, including hydroxocobalamin, are absorbed in the ileum and stored in the liver . They continuously undergo enterohepatic recycling via secretion in the bile .

Transport and Distribution

Hydroxocobalamin is transported and distributed within cells and tissues via absorption in the ileum and storage in the liver .

Subcellular Localization

As a water-soluble vitamin, it is likely to be found in the cytosol and possibly within cellular organelles involved in metabolic processes .

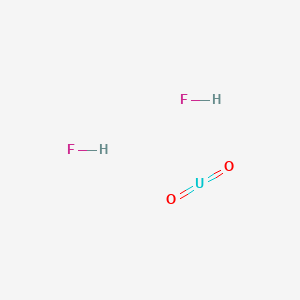

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxocobalamin can be synthesized from cyanocobalamin through a reduction process. One common method involves the use of zinc granules and hydrochloric acid to generate nascent hydrogen, which reduces cyanocobalamin to hydroxocobalamin .

Industrial Production Methods: Commercially, hydroxocobalamin is produced using bacterial fermentation. Specific strains of bacteria are cultured to produce cobalamins, which are then extracted and purified to obtain hydroxocobalamin . The process involves several steps, including fermentation, extraction, purification, and crystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hydroxocobalamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Hydroxocobalamin kann oxidiert werden, um andere Cobalamin-Derivate zu bilden.

Reduktion: Es kann reduziert werden, um verschiedene Cobalamin-Formen zu bilden, wie z. B. Cyanocobalamin.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.

Reduktion: Es werden Reduktionsmittel wie Zink und Salzsäure verwendet.

Substitution: Cyanidionen werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Cyanocobalamin: Wird durch Substitutionsreaktionen mit Cyanidionen gebildet.

Methylcobalamin und Adenosylcobalamin: Werden durch enzymatische Reaktionen im Körper gebildet.

Vergleich Mit ähnlichen Verbindungen

Hydroxocobalamin ist eine von mehreren Formen von Vitamin B12, darunter:

Cyanocobalamin: Eine synthetische Form von Vitamin B12, die häufig in Nahrungsergänzungsmitteln verwendet wird.

Methylcobalamin: Eine natürlich vorkommende Coenzymform von Vitamin B12, die an Methylierungsreaktionen beteiligt ist.

Adenosylcobalamin: Eine weitere natürlich vorkommende Coenzymform, die am Energiestoffwechsel beteiligt ist

Einzigartigkeit: Hydroxocobalamin ist einzigartig in seiner Fähigkeit, an Cyanidionen zu binden, was es besonders effektiv bei der Behandlung von Cyanidvergiftungen macht. Es hat auch eine längere Halbwertszeit im Vergleich zu anderen Formen von Vitamin B12, wodurch seltener dosiert werden kann .

Ähnliche Verbindungen:

- Cyanocobalamin

- Methylcobalamin

- Adenosylcobalamin

Hydroxocobalamin zeichnet sich durch sein natürliches Vorkommen, seine längere Halbwertszeit und seine einzigartige Fähigkeit zur Entgiftung von Cyanid aus.

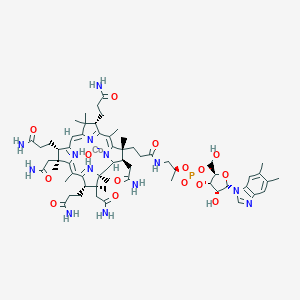

Eigenschaften

CAS-Nummer |

13422-51-0 |

|---|---|

Molekularformel |

C62H90CoN13O15P-2 |

Molekulargewicht |

1347.4 g/mol |

IUPAC-Name |

cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate |

InChI |

InChI=1S/C62H90N13O14P.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;1H2/p-2/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;;/m0../s1 |

InChI-Schlüssel |

ITFLMCXLENHUAD-PMEYKKDOSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].[Co+3] |

Isomerische SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |

Kanonische SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |

Color/Form |

Dark red, orthorhombic needles or platelets from water and acetone DARK RED CRYSTALS OR RED CRYSTALLINE POWDER |

melting_point |

200 °C (decomposes) |

Key on ui other cas no. |

13422-51-0 |

Physikalische Beschreibung |

Dark red solid; [Merck Index] Odorless or with a slight odor of acetone; [HSDB] |

Löslichkeit |

Moderately sol lower aliphatic alcohols; practically insoluble in acetone, ether, petroleum ether, halogenated hydrocarbons, benzene, chloroform PRACTICALLY INSOL IN CHLOROFORM |

Synonyme |

Hydroxo-Cobalamin Hydroxocobalamin Hydroxycobalamin |

Dampfdruck |

2.06X10-11 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

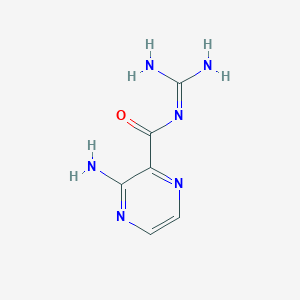

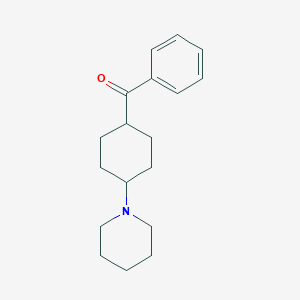

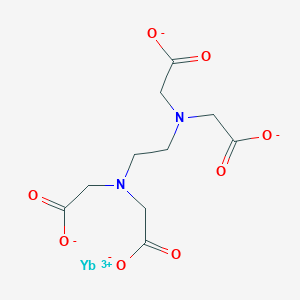

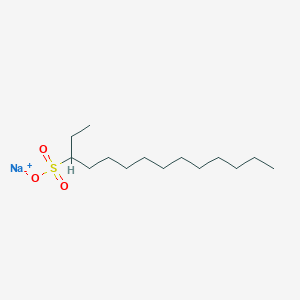

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.